Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban
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Overview
Description
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban: is a derivative and impurity of Rivaroxaban, a highly potent and selective direct inhibitor of Factor Xa. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Rivaroxaban .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban involves several steps, starting from the parent compound Rivaroxaban. The process typically includes:
Chlorination: Introduction of a chlorine atom at the 5-position of the thienyl ring.
Carboxylation: Addition of a carboxyl group at the 2-position of the thienyl ring.
Methoxycarbonylation: Introduction of a methoxycarbonyl group to the molecule.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk Chlorination: Using industrial chlorinators to introduce chlorine atoms.
Automated Carboxylation: Employing automated systems for the addition of carboxyl groups.
Methoxycarbonylation: Large-scale methoxycarbonylation using industrial reactors
Chemical Reactions Analysis
Types of Reactions
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is extensively used in scientific research, particularly in:
Chemistry: Studying the chemical properties and reactivity of Rivaroxaban derivatives.
Biology: Investigating the metabolic pathways and biological effects of Rivaroxaban and its impurities.
Medicine: Researching the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: Developing new anticoagulant therapies and improving existing formulations
Mechanism of Action
The mechanism of action of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is similar to that of Rivaroxaban. It inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of thrombus. The compound binds directly to Factor Xa, blocking its activity and reducing the risk of blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A selective Factor Xa inhibitor used for similar therapeutic purposes
Uniqueness
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is unique due to its specific structural modifications, which make it an important research tool for studying the metabolism and pharmacokinetics of Rivaroxaban. Its distinct chemical properties allow for detailed analysis of the effects of structural changes on the activity and efficacy of anticoagulant drugs .
Properties
Molecular Formula |
C16H19N3O6 |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
methyl N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)/t13-/m0/s1 |
InChI Key |
IJJVHXIHIBEWFY-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Canonical SMILES |
COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origin of Product |
United States |
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